1-(Trifluoromethoxy)-4-(trifluoromethyl)naphthalene
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Overview
Description
1-(Trifluoromethoxy)-4-(trifluoromethyl)naphthalene is a fluorinated aromatic compound with the molecular formula C12H6F6O. This compound features both trifluoromethoxy and trifluoromethyl groups attached to a naphthalene ring, making it a unique and valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of naphthalene derivatives using trifluoromethylating agents such as CF3I or CF3SO2Cl under specific conditions . The reaction conditions often include the use of radical initiators like AIBN (azobisisobutyronitrile) and solvents such as acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or catalytic trifluoromethylation reactions. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethoxy)-4-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Trifluoromethoxy)-4-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene: Similar structure but with different positional isomers.
Trifluoromethyl benzene: Lacks the naphthalene ring but contains the trifluoromethyl group.
Trifluoromethoxy benzene: Contains the trifluoromethoxy group but lacks the naphthalene ring.
Uniqueness
1-(Trifluoromethoxy)-4-(trifluoromethyl)naphthalene is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on a naphthalene ring. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and potential biological activity .
Properties
Molecular Formula |
C12H6F6O |
---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
1-(trifluoromethoxy)-4-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6O/c13-11(14,15)9-5-6-10(19-12(16,17)18)8-4-2-1-3-7(8)9/h1-6H |
InChI Key |
MMZUQYWFINSDKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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